molecular formula C8H8ClN B567549 4-Chloro-3-cyclopropylpyridine CAS No. 1346544-23-7

4-Chloro-3-cyclopropylpyridine

Cat. No.: B567549
CAS No.: 1346544-23-7
M. Wt: 153.609
InChI Key: UGUMXLGYXPEPCT-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclopropylpyridine is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The chloro and cyclopropyl substituents on the pyridine ring make this compound a versatile building block for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions. The chloropyridine moiety is a key functional group in pharmaceutical research, serving as a handle for further derivatization via reactions such as Suzuki couplings, which are frequently employed by medicinal chemists to create innovative biologically active molecules . Chlorine-containing compounds are of significant interest in drug discovery, with over 250 FDA-approved drugs containing chlorine atoms, underscoring the importance of chlorinated scaffolds in developing new therapeutic agents . The specific substitution pattern of chlorine and the cyclopropyl group on the pyridine core is reminiscent of structures found in compounds with diverse biological activities. This analog is for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-3-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-8-3-4-10-5-7(8)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUMXLGYXPEPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744900
Record name 4-Chloro-3-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346544-23-7
Record name 4-Chloro-3-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyclopropylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyclopropylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs. Safety measures are crucial due to the use of chlorinating agents and the potential for hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyclopropylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclopropylpyridine.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Cyclopropylpyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-cyclopropylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

The following table summarizes structurally related pyridine derivatives, focusing on substituent patterns, purity, and availability:

Compound Name Substituent Positions CAS Number Purity Molecular Formula* Key Differences vs. This compound Reference
This compound Cl (4), cyclopropyl (3) 1346544-23-7 95–99% C₈H₈ClN Reference compound
4-Bromo-3-cyclopropylpyridine Br (4), cyclopropyl (3) Not specified N/A C₈H₈BrN Bromine substitution enhances leaving-group potential
2-Chloro-5-cyclopropylpyridine Cl (2), cyclopropyl (5) 1042986-18-4 96% C₈H₈ClN Altered substitution pattern affects steric hindrance
3-Chloro-2-cyclopropylpyridine Cl (3), cyclopropyl (2) 1355066-87-3 95% C₈H₈ClN Reversed substituent positions alter electronic density
This compound hydrochloride Cl (4), cyclopropyl (3), HCl adduct 1998216-32-2 97% C₈H₉Cl₂N Hydrochloride salt improves solubility
5-Chloro-6-cyclopropylpyridin-3-ol Cl (5), cyclopropyl (6), OH (3) 1355067-18-3 95% C₈H₈ClNO Hydroxyl group introduces hydrogen-bonding capacity
6-Chloro-N-cyclopropylpyridine-2-carboxamide Cl (6), cyclopropyl (N-linked), carboxamide (2) 149527-07-1 98% C₉H₁₀ClN₂O Carboxamide moiety expands pharmacological relevance

*Molecular formulas for analogs are inferred based on structural similarity to the parent compound.

Key Comparative Insights

Substituent Position and Reactivity
  • Halogen Effects : The bromo analog (4-Bromo-3-cyclopropylpyridine) is expected to exhibit greater reactivity in nucleophilic substitutions compared to the chloro counterpart due to bromine’s superior leaving-group ability .
  • Hydrochloride Salt : The hydrochloride derivative (CAS 1998216-32-2) enhances aqueous solubility, making it preferable for drug formulation .
Functional Group Modifications
  • Hydroxyl and Carboxamide Groups : Compounds like 5-Chloro-6-cyclopropylpyridin-3-ol and 6-Chloro-N-cyclopropylpyridine-2-carboxamide introduce polar functional groups, expanding their utility in medicinal chemistry for target binding .

Biological Activity

4-Chloro-3-cyclopropylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a chlorine atom and a cyclopropyl group. The molecular formula is C8H8ClN, and it has a molecular weight of approximately 153.61 g/mol. The unique structure of this compound influences its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been reported to act as an inhibitor or modulator in various biochemical pathways, impacting cellular functions such as signaling, metabolism, and gene expression.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in animal models, indicating potential applications in treating inflammatory diseases.
  • Antitumor Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, making it a candidate for further investigation in oncology.

Case Studies

  • Antimicrobial Study : A study published in 2023 evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
  • Anti-inflammatory Research : In an animal model of acute inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines (IL-6, TNF-α), demonstrating its anti-inflammatory efficacy .
  • Cancer Cell Proliferation : A recent investigation assessed the effect of the compound on the growth of human cancer cell lines (e.g., HeLa and MCF-7). The results showed that treatment with this compound led to a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

Data Tables

Biological ActivityTarget Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusSignificant inhibition zone
AntimicrobialEscherichia coliSignificant inhibition zone
Anti-inflammatoryMouse modelReduced IL-6, TNF-α levels
AntitumorHeLa cellsDose-dependent reduction in viability
AntitumorMCF-7 cellsDose-dependent reduction in viability

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Chloro-3-cyclopropylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclopropane ring introduction via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 4-chloro-3-bromopyridine and cyclopropylboronic acid . Key variables include catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent (toluene or DMF), and temperature (80–110°C). Evidence from analogous syntheses shows that excess boronic acid (1.5–2.0 eq.) and degassed solvents improve yields to ~70–85% . Side reactions (e.g., dehalogenation) can be mitigated by controlling reaction time (<24 h) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • HPLC/GC-MS : Quantify purity (>98% typical for research-grade material) and detect impurities like unreacted cyclopropane precursors .
  • NMR : Confirm substitution patterns (e.g., δ 8.2–8.5 ppm for pyridine-H in ¹H NMR; cyclopropyl protons at δ 1.0–1.5 ppm) .
  • X-ray crystallography : Resolve steric effects of the cyclopropyl group on pyridine ring planarity, critical for understanding reactivity .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow hazard codes H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) . Use PPE (nitrile gloves, goggles), work in a fume hood, and neutralize waste with 10% NaOH before disposal . Store under inert gas (Ar/N₂) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the electronic properties of the pyridine ring in catalytic applications?

  • Methodological Answer : Computational studies (DFT) reveal that the cyclopropyl group induces ring strain, increasing pyridine’s electron-deficient character (LUMO lowered by ~0.5 eV) . This enhances reactivity in SNAr reactions but reduces stability under acidic conditions. Experimental validation via cyclic voltammetry (e.g., E₁/2 shifts of −0.3 V vs. SCE) is recommended .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound derivatives?

  • Methodological Answer : Discrepancies in cross-coupling yields (e.g., 40–90%) may arise from trace moisture or oxygen. Systematic troubleshooting:

  • Control experiments : Compare anhydrous vs. non-anhydrous solvents .
  • Additive screening : Test ligands (e.g., XPhos) or bases (K₂CO₃ vs. Cs₂CO₃) to stabilize intermediates .
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect side-product formation .

Q. How can researchers design experiments to probe the compound’s role in medicinal chemistry scaffolds?

  • Methodological Answer : Use structure-activity relationship (SAR) workflows:

  • Functionalization : Introduce substituents at the 4-chloro position via Buchwald-Hartwig amination .
  • Biological assays : Test cytotoxicity (MTT assay) and target binding (SPR) against kinase targets (e.g., EGFR), leveraging the pyridine core’s affinity for ATP-binding pockets .
  • Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) to optimize pharmacokinetics .

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